Aldehydo-N-acetyl-D-mannosamine is an important monosaccharide derivative with the molecular formula . It is primarily recognized as a precursor in the biosynthesis of sialic acids, particularly N-acetylneuraminic acid, which plays a crucial role in cellular interactions and signaling processes in various biological systems. This compound is sourced from both natural occurrences in organisms, such as humans, and through synthetic pathways.
Aldehydo-N-acetyl-D-mannosamine can be found naturally in various biological systems. It has been reported in Homo sapiens, indicating its presence in human metabolism . Additionally, it can be synthesized through chemical processes involving other sugar derivatives, particularly N-acetyl-D-glucosamine.
Aldehydo-N-acetyl-D-mannosamine falls under the category of amino sugars. It is classified as a carbohydrate and more specifically as a hexosamine due to its amine functional group and aldehyde group. This classification highlights its structural features and functional roles in biological systems.
The synthesis of aldehydo-N-acetyl-D-mannosamine can be achieved through several methods, primarily involving the conversion of N-acetyl-D-glucosamine or other sugar derivatives. One notable synthesis method involves the use of phosphorous ylides in a Wittig reaction followed by epimerization and oxidation processes .
Technical Details:
Another method includes the enzymatic conversion catalyzed by N-acetylneuraminic acid lyase, which facilitates the condensation of pyruvate with N-acetyl-D-mannosamine to form sialic acid .
Aldehydo-N-acetyl-D-mannosamine participates in several key biochemical reactions:
Technical Details:
The mechanism of action for aldehydo-N-acetyl-D-mannosamine primarily revolves around its role as a substrate for enzymatic reactions. In the case of N-acetylneuraminic acid lyase:
The activation barrier for this reaction is primarily influenced by the formation of the carbon-carbon bond between pyruvate and aldehydo-N-acetyl-D-mannosamine.
Relevant Data:
Aldehydo-N-acetyl-D-mannosamine has significant scientific applications:
The epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc) is catalyzed by UDP-GlcNAc 2-epimerase, a pivotal step in sialic acid biosynthesis. This enzyme employs a unique "retaining" mechanism involving transient elimination of UDP to form a 2-acetamidoglucal intermediate, followed by stereospecific readdition of UDP to the opposite face of the sugar, resulting in C2 epimerization [5] [8]. Crucially, bacterial UDP-GlcNAc 2-epimerases are allosterically regulated: Substrate binding at the allosteric site induces conformational changes necessary for catalytic activity at the active site. Mutagenesis studies confirm that residues in the allosteric pocket (e.g., Arg37, Asp100, and Tyr103 in Bacillus anthracis) are essential for this activation [5]. Dysregulation of this step in humans, due to mutations in the bifunctional GNE enzyme (epimerase/kinase), underlies sialuria and GNE myopathy, characterized by cytoplasmic accumulation of sialic acids or hyposialylation of glycoconjugates, respectively [8].
Table 1: Key Residues in Bacterial UDP-GlcNAc 2-Epimerase Allosteric Regulation
Residue | Role | Conservation in Gram+ Bacteria |
---|---|---|
Arg37 | UDP-GlcNAc phosphate coordination | >90% |
Asp100 | Stabilizes substrate orientation | >85% |
Tyr103 | Hydrophobic pocket formation | >80% |
Lys300 | Catalytic base | >95% |
Aldehydo-N-acetyl-D-mannosamine (ManNAc) condenses with pyruvate via N-acetylneuraminic acid aldolase (NAL, EC 4.1.3.3) to form N-acetylneuraminic acid (Neu5Ac, sialic acid). This Class I aldolase follows an ordered Bi-Uni mechanism: Pyruvate first forms a Schiff base with catalytic Lys165, followed by ManNAc binding. Quantum mechanics/molecular mechanics (QM/MM) studies reveal that Tyr137 acts as the proton donor to ManNAc’s aldehyde oxygen, facilitating nucleophilic attack on the pyruvate-Schiff base. The reaction is energetically dominated by C–C bond formation, with a transition state stabilized by a triad of residues (Tyr137, Ser47, Tyr110) [1] [2]. NAL exhibits remarkable substrate promiscuity, accepting modifications at ManNAc’s C-2 (e.g., N-glycolyl), C-6 (e.g., azido, hydroxy), and even non-sugar aldehydes like 2-oxoethyl nucleobases (e.g., acyclic nucleoside analogues) [1] [4]. Equilibrium favors cleavage (~7:1 pyruvate:ManNAc required for 90% Neu5Ac yield), but excess pyruvate drives synthesis [1].
Table 2: Substrate Scope of N-Acetylneuraminic Acid Aldolase
Acceptor Substrate | Donor Substrate | Product | Relative Activity (%) |
---|---|---|---|
ManNAc | Pyruvate | Neu5Ac | 100 (reference) |
ManNGc (N-glycolyl analog) | Pyruvate | Neu5Gc | 85 |
6-Azido-6-deoxy-ManNAc | Pyruvate | 6-Azido-sialic acid | 75 |
2-Oxoethyladenine | Pyruvate | Acyclic nucleoside analog | 40 |
N-Acetylneuraminic acid lyase (NAL) is synonymous with aldolase in sialic acid catabolism but operates reversibly in biosynthesis. Structural analyses (2.2 Å resolution) show a conserved (α/β)8-barrel fold with Lys165 positioned at the C-terminal end of the barrel, forming the Schiff base with pyruvate. The "snapshot" crystal structure of a Y137A mutant trapped ManNAc and pyruvate mid-reaction, confirming Tyr137’s role as the proton shuttle [2] [7]. Directed evolution has manipulated NAL’s stereoselectivity: A triple mutant (Tyr98His/Phe115Leu/Val251Ile) shifts preference toward L-sugars, enabling synthesis of non-natural sialic acids like L-KDO (3-deoxy-D-manno-oct-2-ulosonic acid) [10]. This plasticity stems from mutations altering the hydrophobic pocket near Val251, which influences substrate binding geometry without disrupting the Schiff base formation [10].
Sialic acid biosynthesis is tightly regulated by feedback inhibition. CMP-Neu5Ac, the activated form of sialic acid, allosterically inhibits the bifunctional human enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase). Binding of CMP-Neu5Ac to GNE’s allosteric site reduces epimerase activity by >90%, preventing UDP-GlcNAc overconsumption [8]. In sialuria, gain-of-function GNE mutations (e.g., R266W) disrupt allosteric binding, leading to uncontrolled UDP-GlcNAc conversion, cytoplasmic Neu5Ac accumulation, and urinary excretion. This metabolic dysregulation underscores the critical role of feedback control in maintaining sialic acid homeostasis [8]. Bacterial pathogens exploit this pathway differently: Staphylococcus aureus Cap5O (UDP-ManNAc dehydrogenase) is activated by tyrosine phosphorylation rather than nucleotide-sugar inhibition, highlighting evolutionary divergence [3].
UDP-N-acetyl-mannosamine dehydrogenases (e.g., Cap5O in S. aureus) catalyze the 4-electron oxidation of UDP-ManNAc to UDP-ManNAcA, a precursor in capsular polysaccharide biosynthesis. Cap5O employs a conserved Cys258 for nucleophilic attack on the C6"-aldehyde intermediate, forming a thiohemiacetal. This is oxidized to a thioester, which is hydrolyzed to UDP-ManNAcA using two NAD⁺ cofactors [3]. Unlike homologs (e.g., UDP-glucose dehydrogenase), Cap5O lacks the typical Lys residue (replaced by Val) but compensates via an intramolecular disulfide bond between Cys258 and Cys319. Disruption (C258A/C319A mutants) ablates activity, confirming redox regulation [3]. Substrate specificity is absolute for UDP-ManNAc; UDP-GlcNAc is not oxidized. Arginine residues (Arg127, Arg287) are essential for sugar phosphate recognition, as alanine mutants reduce activity by >95% [3].
Table 3: Characteristics of UDP-N-Acetyl-Mannosamine Dehydrogenases
Feature | Cap5O (S. aureus) | Classical UDP-GlcDH |
---|---|---|
Catalytic Cysteine | Cys258 (disulfide-regulated) | Cys260 (reduced) |
Key Basic Residues | Arg127, Arg287 | Lys263 (UDP-GlcDH) |
NAD⁺ Binding Rossmann Fold | Conserved | Conserved |
Phospho-Regulation | Tyr phosphorylation | None reported |
Dimerization Domain | Domain-swapped α-helical bundle | Standard α/β interface |
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